molecular formula C18H22N2O3 B5568496 N-cycloheptyl-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide

N-cycloheptyl-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide

Cat. No.: B5568496
M. Wt: 314.4 g/mol
InChI Key: TXPJCJSTQIHFBD-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide is a chemical compound with the molecular formula C18H22N2O3 It is characterized by the presence of a cycloheptyl group, a propanamide chain, and an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide typically involves the reaction of cycloheptylamine with 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of new amides, esters, or other derivatives.

Scientific Research Applications

N-cycloheptyl-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It may be used in the production of specialty chemicals, polymers, or other industrial products.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindoline-1,3-dione derivatives and amides with cycloalkyl groups. Examples include:

  • N-cyclohexyl-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide
  • N-cyclopentyl-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide

Uniqueness

N-cycloheptyl-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

N-cycloheptyl-3-(1,3-dioxoisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c21-16(19-13-7-3-1-2-4-8-13)11-12-20-17(22)14-9-5-6-10-15(14)18(20)23/h5-6,9-10,13H,1-4,7-8,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPJCJSTQIHFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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